Welcome to the BenchChem Online Store!
molecular formula C12H15NO4 B8566769 methyl N-(3-methoxypropanoyl)anthranilate

methyl N-(3-methoxypropanoyl)anthranilate

Cat. No. B8566769
M. Wt: 237.25 g/mol
InChI Key: PUCRASXBZCKLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05091403

Procedure details

To a suspension of 12.6 g (100 mmol) of the sodium salt obtained in the above (i) in 100 ml of benzene was dropwise added 8.0 ml (110 mmol) of thionyl chloride under stirring at room temperature for a period of 5 min. The mixture was then heated under reflux for 30 min. After chilling with ice, insolubles were removed by filtration. To the filtrate were added 15.1 g (100 mmol) of methyl anthranilate and 13.8 g (100 mmol) of potassium carbonate. The resulting mixture was then heated under reflux for 4 hrs. After the addition of ice water, the reaction mixture was washed sequentially with 6 N hydrochloric acid, saturated aqueous sodium hydrogencarbonate and saturated aqueous sodium chloride, and then was dried over anhydrous sodium sulfate. The solvent was distilled off to leave 8.8 g of an oily product. The oily product was crystallized from hexane to give 8.3 g of the desired compound as a pale yellow crystal.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[C:5]([O:14][CH3:15])(=[O:13])[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)[NH2:8].[C:16](=[O:19])([O-])[O-].[K+].[K+]>>[CH3:15][O:14][CH2:5][CH2:6][C:16]([NH:8][C:7]1[C:6](=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:5]([O:14][CH3:15])=[O:13])=[O:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature for a period of 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After chilling with ice, insolubles
CUSTOM
Type
CUSTOM
Details
were removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hrs
Duration
4 h
WASH
Type
WASH
Details
the reaction mixture was washed sequentially with 6 N hydrochloric acid, saturated aqueous sodium hydrogencarbonate and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COCCC(=O)NC=1C(C(=O)OC)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.